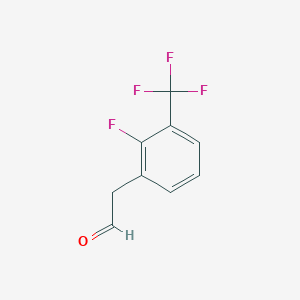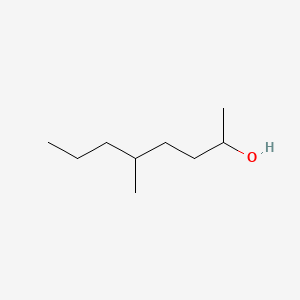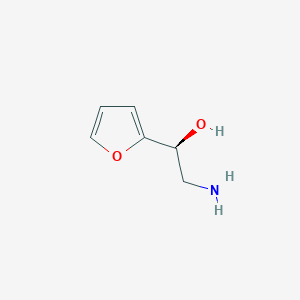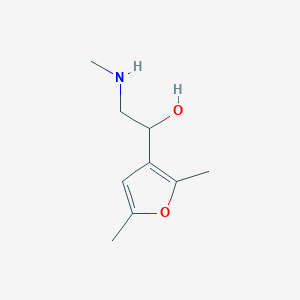
1-(2,5-Dimethyl-3-furyl)-2-(methylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethyl-3-furyl)-2-(methylamino)ethanol is an organic compound that belongs to the class of furan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethyl-3-furyl)-2-(methylamino)ethanol typically involves the reaction of 2,5-dimethylfuran with an appropriate amine and an alcohol. One common method might include:
Step 1: Reacting 2,5-dimethylfuran with formaldehyde to form an intermediate.
Step 2: Reacting the intermediate with methylamine to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethyl-3-furyl)-2-(methylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The furan ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial effects.
Industry: May be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethyl-3-furyl)-2-(methylamino)ethanol would depend on its specific interactions with molecular targets. Generally, it might interact with enzymes or receptors, altering their activity and leading to various biological effects. The furan ring and amino group could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A precursor in the synthesis of the compound.
Methylaminoethanol: Shares structural similarities and might have comparable properties.
Uniqueness
1-(2,5-Dimethyl-3-furyl)-2-(methylamino)ethanol is unique due to the presence of both a furan ring and an amino alcohol group, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(2,5-dimethylfuran-3-yl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H15NO2/c1-6-4-8(7(2)12-6)9(11)5-10-3/h4,9-11H,5H2,1-3H3 |
InChI Key |
WIOWHSFHXQIGDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


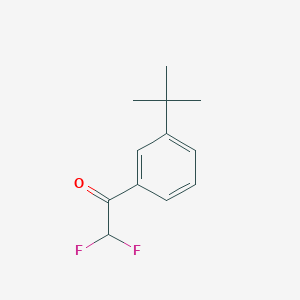

![2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13590586.png)
